2-(2-((5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol
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Overview
Description
2-(2-((5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound is involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds known for their versatile chemical and biological properties. Studies have detailed methods for synthesizing these derivatives through reactions involving amino-pyrazoles and various other reagents, highlighting the compound's role in facilitating the creation of polysubstituted pyrazoles and isoxazoles with potential bioactive properties (Chagarovskiy et al., 2016).
Mechanistic Insights
Research has also delved into the reaction mechanisms of related pyrazolo[1,5-a]pyrimidine compounds, providing insights into their chemical behavior under different conditions. For instance, the peculiarities of cyclization reactions involving ethyl 2-ethoxymethylene-3-oxo-3-(polyfluoroalkyl)propionates with 3-amino-5-hydroxypyrazole have been studied, shedding light on the conditions that favor the formation of specific derivatives (Goryaeva et al., 2013).
Biological Applications
Although direct studies on the biological activities of "2-(2-((5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol" were not found, research on related pyrazolo[1,5-a]pyrimidine derivatives has explored their potential as bioactive molecules. Compounds in this family have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, suggesting the potential of these derivatives in anticancer research (Hassan et al., 2014).
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have potential applications in various fields such as medicinal chemistry, material science, and drug discovery . Future research could focus on the development of different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell division
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound prevents the progression from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability , suggesting that this compound may also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cancer cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively .
Properties
IUPAC Name |
2-[2-[[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-3-5-15(6-4-13)16-12-20-22-17(11-14(2)21-18(16)22)19-7-9-24-10-8-23/h3-6,11-12,19,23H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBBRNMXNINRKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCOCCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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